molecular formula C10H10Cl2N2 B1583846 1-(4-Pyridyl)pyridinium chloride hydrochloride CAS No. 5421-92-1

1-(4-Pyridyl)pyridinium chloride hydrochloride

Cat. No.: B1583846
CAS No.: 5421-92-1
M. Wt: 229.1 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-M
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Description

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several accepted forms, reflecting the complex nature of its ionic structure and hydration states. According to PubChem databases, the primary systematic name is designated as "4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride" for the anhydrous form. This nomenclature accurately describes the cationic pyridinium species connected to a neutral pyridine ring, accompanied by both chloride and hydrochloride anions.

Alternative systematic nomenclature includes "1-(4-pyridinyl)pyridinium chloride hydrochloride hydrate" as documented in commercial chemical databases. The structural representation reveals a bipyridinium cation where one pyridine ring bears a positive charge due to quaternization, while maintaining connectivity to a second pyridine ring through a carbon-nitrogen bond at the 4-position. The European Community inventory system recognizes this compound under the systematic name "1,4'-Bipyridinium, chloride, hydrochloride (1:1:1)".

The structural architecture consists of two pyridine rings linked through a nitrogen-carbon bond, with one nitrogen center bearing a formal positive charge. This quaternary ammonium structure is stabilized by chloride and hydrochloride counterions in specific stoichiometric ratios. The molecular geometry exhibits planar characteristics typical of aromatic pyridinium systems, with delocalized electron density distributed across both ring systems.

Properties

IUPAC Name

4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride
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InChI

InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1
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InChI Key

QZOFFMRDIRXGKJ-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
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DSSTOX Substance ID

DTXSID50933738
Record name 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1)
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Molecular Weight

229.10 g/mol
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Physical Description

Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS]
Record name 1,4'-Bipyridinium, chloride, hydrochloride
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CAS No.

5421-92-1, 149764-60-3
Record name 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1)
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Record name 4-pyridiniopyridinium dichloride
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Preparation Methods

Reaction with Thionyl Chloride

  • Procedure: Pyridine is reacted with an excess of thionyl chloride (SOCl₂) under cooling conditions initially, then allowed to react at room temperature for extended periods (up to 72 hours) to form the intermediate pyridinium salt.
  • Reaction Conditions: The reaction is conducted in dry conditions to prevent hydrolysis, often under inert atmosphere to avoid moisture.
  • Post-Reaction Processing: Residual thionyl chloride is removed by distillation under reduced pressure, yielding a black residue which is then washed with ice-cold ethanol to remove impurities.
  • Yield: Crude yield typically ranges from 40% to 45% before purification.

Treatment with Ethanol

  • After formation of the intermediate, treatment with ethanol facilitates conversion to the hydrochloride salt form of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
  • This step also aids in purification by dissolving impurities and allowing recrystallization of the product.

Alternative Chlorinating Agents

  • Other chlorinating reagents such as phosphorus pentachloride and sulfur oxychloride have been employed in related pyridinium salt syntheses, often with pyridinium salt intermediates as starting materials.
  • Reaction temperatures vary from 50 °C to 150 °C depending on the reagent and solvent used.
  • Organic solvents like methylene dichloride, chlorobenzene, or esters may be used to control reaction rates and facilitate product isolation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Starting Material Pyridine High purity required
Chlorinating Agent Thionyl chloride (SOCl₂) Excess used to drive reaction
Temperature Initial cooling, then room temp to 35 °C Extended reaction time (~72 h)
Solvent None or dry organic solvents Dry conditions essential
Purification Ethanol washing, recrystallization Improves purity to >95%
Yield 40–45% crude before purification Higher yields possible with optimization

Purification Techniques

  • Recrystallization: Commonly performed from polar solvents such as ethanol or ethanol-water mixtures to enhance purity and remove residual reagents and byproducts.
  • Chromatography: Sometimes employed for analytical or preparative scale to isolate pure compound.
  • Storage: The compound is hygroscopic; storage over phosphorus pentoxide is recommended to prevent deliquescence.

Analytical Data and Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the pyridinium ring and chloride counterion environment.
  • HPLC Purity: Purity levels of isolated compounds typically exceed 95% after purification.
  • IR Spectroscopy: Characteristic N–H and C–N stretching vibrations confirm the pyridinium structure.
  • Mass Spectrometry: Confirms molecular weight consistent with C10H9ClN2·HCl.

Summary of Key Research Findings

Study / Source Method Summary Yield (%) Purity (%) Notes
Patent CN103360306A Reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with phosphorus pentachloride or sulfur oxychloride at 140–150 °C 65.9–73.6 97.6–98.3 Demonstrated alternative chlorination route
Evitachem Pyridine + thionyl chloride, treatment with ethanol, recrystallization 40–45 (crude) >95 (purified) Emphasizes importance of reaction time and solvent choice
Benchchem Analysis Reaction with thionyl chloride, washing with ethanol, recrystallization ~40–45 (crude) >95 after purification Detailed procedural notes and storage recommendations

Chemical Reactions Analysis

1-(4-Pyridyl)pyridinium chloride hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(4-Pyridyl)pyridinium chloride hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance interactions with biological targets is crucial for developing effective therapeutic agents.

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease. The compound facilitates the synthesis of novel cholinesterase inhibitors, which are vital for managing cognitive decline associated with neurodegenerative diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent that facilitates various chemical reactions leading to the formation of complex molecules. It is particularly valuable in academic and industrial laboratories for synthesizing heterocyclic compounds.

Applications in Organic Synthesis

  • Building Block : Used in the synthesis of more complex heterocyclic compounds.
  • Reagent : Acts as a catalyst in reactions involving nucleophiles, enabling the formation of diverse chemical structures.

Electrochemical Applications

The compound is utilized in developing electrochemical sensors, which are essential for environmental monitoring and food safety. Its electroactive properties allow for sensitive detection of pollutants.

Example: Electrochemical Sensors

Studies have shown that sensors incorporating this compound can detect heavy metals and other contaminants at low concentrations, making them invaluable tools for environmental protection.

Material Science

In material science, this compound plays a role in fabricating advanced materials such as polymers and nanomaterials. These materials are critical for applications in electronics and coatings due to their enhanced durability and performance.

Material Fabrication

  • Polymers : Used to create high-performance polymers with specific electrical and mechanical properties.
  • Nanomaterials : Contributes to the development of nanocomposites that exhibit superior strength and thermal stability.

Biochemical Research

Researchers leverage the properties of this compound to study enzyme interactions and cellular processes. Its ability to modulate biochemical pathways aids in understanding various biological mechanisms.

The compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Induces apoptosis in cancer cells, showing promise as a therapeutic agent in oncology.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Neisseria meningitidis64 μg/mL
Haemophilus influenzae8 μg/mL

Anticancer Effects on HeLa Cells

Treatment Concentration (μM)Observed Effect
25Reduction in cell viability
VariousInduction of apoptosis

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)pyridinium chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural features, solubility, applications, and mechanisms of 1-(4-Pyridyl)pyridinium chloride hydrochloride and related compounds:

Compound Name Structural Features Solubility Key Applications Mechanism of Action Reference
This compound Di-pyridinium core, hydrochloride salt Polar solvents (water, ethanol) Organic synthesis, catalysis, antioxidants Acid-base catalysis, radical scavenging
1-(Carboxymethyl)pyridinium chloride Pyridinium ring with carboxymethyl substituent Polar solvents Acid catalysis, industrial processes Proton donation for reaction acceleration
1-(2-Chloroethyl)piperidine hydrochloride Piperidine ring with chloroethyl group Water, ethanol Pharmaceutical intermediate Alkylating agent in drug synthesis
1-(Phenylthio)methylpyridin-1-ium chloride Pyridinium ring with phenylthio-methyl group Moderate polarity Redox-active materials Sulfur-mediated electron transfer
4-Chloro-1-methylpiperidine hydrochloride Piperidine with chloro and methyl groups Polar aprotic solvents Isotopic labeling, receptor studies Deuterium isotope effects

Key Differences and Uniqueness

  • Di-Pyridinium Core: The target compound’s dual pyridinium rings distinguish it from mono-heterocyclic analogs (e.g., piperidine or pyrimidine derivatives). This structure enhances π-π stacking interactions, critical in polymer synthesis and fluorescent probe design .
  • Amphoteric Nature : Unlike trimethylammonium chloride or other pyridinium salts, 4-PPC’s ability to act as both acid and base broadens its catalytic versatility .
  • Antioxidant Mechanism : While similar pyridinium salts (e.g., 1-(Carboxymethyl)pyridinium chloride) focus on acid catalysis, 4-PPC uniquely scavenges free radicals via electron donation from its aromatic system .

Research Findings and Challenges

  • Synthetic Challenges : Synthesis involves reacting pyridine with thionyl chloride, yielding a deliquescent intermediate requiring careful handling .
  • Industrial Utility : Compared to morpholine-containing derivatives (), 4-PPC’s polar solubility and stability make it more suitable for aqueous-phase reactions .

Biological Activity

1-(4-Pyridyl)pyridinium chloride hydrochloride (PPCH) is a quaternary ammonium salt with the molecular formula C₁₀H₉ClN₂·HCl. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

  • Molecular Weight : Approximately 229.10 g/mol
  • Appearance : Yellow to brown solid
  • Solubility : Soluble in water and organic solvents

The biological activity of PPCH is attributed to its interaction with various molecular targets within biological systems. Its positively charged pyridinium ring structure allows it to participate in non-covalent interactions, such as π-π stacking, which is crucial for its biological effects. PPCH has been shown to inhibit specific enzymes and modulate cellular processes, impacting various biochemical pathways .

Antimicrobial Activity

PPCH has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against specific strains of bacteria. Below is a summary of its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Neisseria meningitidis64 μg/mL
Haemophilus influenzae8 μg/mL

Anticancer Activity

In addition to its antimicrobial properties, PPCH has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Effects on HeLa Cells

A study focused on the effects of PPCH on HeLa cells (cervical cancer cells) demonstrated that treatment with PPCH resulted in:

  • Reduction in cell viability : IC₅₀ values were determined to be around 25 μM.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with PPCH.

Other Biological Activities

Research has also explored the potential of PPCH in other areas:

  • Enzyme Inhibition : Studies suggest that PPCH can inhibit certain enzymes, affecting metabolic pathways critical for pathogen survival and proliferation .
  • Self-Assembly Properties : The compound's ability to self-assemble contributes to its potential applications in supramolecular chemistry, which may lead to innovative therapeutic materials .

Q & A

Q. What are the established synthetic routes for 1-(4-pyridyl)pyridinium chloride hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via the reaction of pyridine with thionyl chloride (SOCl₂). A detailed procedure involves:

  • Mixing dry pyridine with excess SOCl₂ under cooling, followed by 72-hour reaction at room temperature .
  • Distillation of residual SOCl₂ under reduced pressure, yielding a black residue.
  • Washing the residue with ice-cold ethanol to remove impurities, achieving 40–45% crude yield .
    Purity Optimization:
  • Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity.
  • Storage over phosphorus pentoxide prevents deliquescence .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Structural Confirmation: Use NMR (¹H/¹³C) to verify pyridyl proton environments and chloride counterion presence. IR spectroscopy identifies N–H and C–N stretching modes .
  • Functional Analysis: UV-Vis spectroscopy assesses its role as a fluorescent probe (λ~ex = 350 nm, λ~em = 450 nm) . Titration with antioxidants quantifies radical scavenging activity .

Q. What are its primary applications in catalysis and biochemical assays?

Methodological Answer:

  • Acid-Base Catalysis: Acts as a Brønsted acid in ester hydrolysis reactions. Monitor reaction kinetics via pH-stat methods .
  • Biochemical Probes: Use at 10–100 µM in fluorescence-based assays (e.g., lipid peroxidation studies). Validate specificity using knockout cell lines .

Advanced Research Questions

Q. How does this compound participate in supramolecular host-guest systems?

Methodological Answer: The compound’s amphiphilic nature enables encapsulation in cucurbit[n]uril cavities. Key steps:

  • Prepare a 1:1 molar ratio of guest and host (e.g., TMeQ[6]) in aqueous solution.
  • Characterize binding via isothermal titration calorimetry (ΔG ~ −25 kJ/mol) and NMR shift analysis .
  • Control guest release via light/thermal stimuli, monitored by fluorescence quenching .

Q. How can conflicting data on its antioxidant efficacy in different matrices be resolved?

Methodological Answer:

  • Matrix-Specific Calibration: Perform dose-response curves in lipid vs. aqueous systems (e.g., DPPH assay vs. linoleic acid peroxidation).
  • Interference Mitigation: Pre-treat samples with chelating agents (e.g., EDTA) to exclude metal ion effects .
  • Cross-Validation: Compare results with standard antioxidants (e.g., Trolox) and use LC-MS to identify degradation products .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Reaction Optimization: Increase SOCl₂ stoichiometry (2.5–3.0 eq.) and extend reaction time to 96 hours for higher conversion .
  • Solvent Engineering: Replace ethanol with acetonitrile during purification to reduce solubility losses.
  • Continuous Flow Synthesis: Implement microreactors for controlled exotherm management, achieving >60% yield .

Q. How is stability affected under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at 2–8°C under argon .
  • Moisture Sensitivity: Karl Fischer titration confirms hygroscopicity; use desiccants (silica gel) in sealed containers .
  • Light Sensitivity: UV exposure induces photodegradation; protect with amber glassware .

Q. What analytical methods quantify trace amounts in biological samples?

Methodological Answer:

  • Capillary Electrophoresis (CE): Indirect UV detection at 254 nm with 1-(4-pyridyl)pyridinium as a visualization agent. Optimize buffer pH (4.5–5.5) to minimize wall adsorption .
  • LC-MS/MS: Use a C18 column (0.1% formic acid in H₂O/MeCN gradient) and MRM transitions (m/z 229 → 154) for nM-level detection .

Methodological Considerations

  • Contradiction Handling: Cross-reference spectral data (e.g., NMR shifts) with computational models (DFT) to resolve structural ambiguities .
  • Safety Protocols: Follow OSHA guidelines for handling corrosive byproducts (e.g., HCl gas) using fume hoods and PPE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 2
1-(4-Pyridyl)pyridinium chloride hydrochloride

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